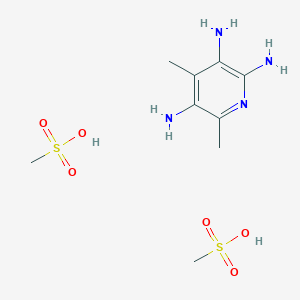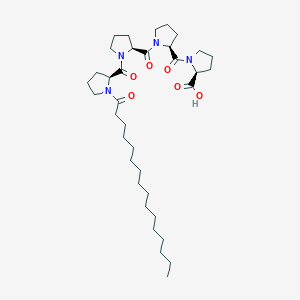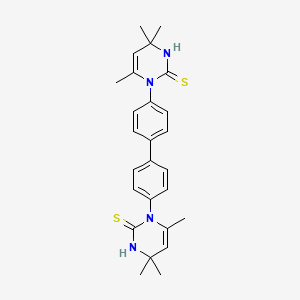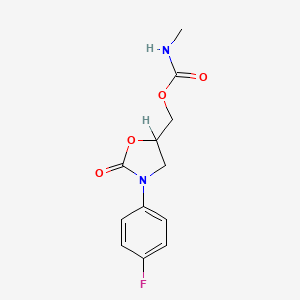![molecular formula C7H7BrN4O2 B14491593 2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid CAS No. 64461-73-0](/img/structure/B14491593.png)
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid is a chemical compound that belongs to the class of hydrazones It features a pyridazine ring substituted with a bromine atom and a hydrazone moiety attached to a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 6-bromopyridazine-3-carbohydrazide with pyruvic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding pyridazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Azo compounds.
Reduction: Pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]propanoic acid
- 2-[2-(6-Fluoropyridazin-3-yl)hydrazinylidene]propanoic acid
- 2-[2-(6-Iodopyridazin-3-yl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Numéro CAS |
64461-73-0 |
|---|---|
Formule moléculaire |
C7H7BrN4O2 |
Poids moléculaire |
259.06 g/mol |
Nom IUPAC |
2-[(6-bromopyridazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C7H7BrN4O2/c1-4(7(13)14)9-11-6-3-2-5(8)10-12-6/h2-3H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UBSWGWXJNRRZDT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=NN=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)


![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)










